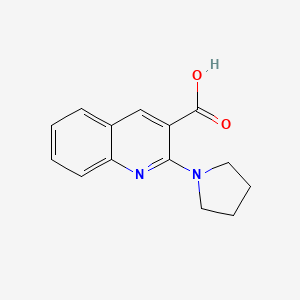![molecular formula C27H26N2O7S B2795586 4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide CAS No. 313376-57-7](/img/structure/B2795586.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This can include the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reagents, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, reactivity, etc .科学的研究の応用
Carbonic Anhydrase Inhibition
Aromatic sulfonamides, such as the compound , have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds show promise due to their nanomolar half maximal inhibitory concentration (IC50) values against various isoenzymes, indicating potential applications in therapeutic interventions for conditions where carbonic anhydrase activity is implicated. Studies have explored their specificity and efficacy against different human carbonic anhydrase isoforms, suggesting a basis for targeted therapeutic strategies (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial Activity
Research into sulfonamidoacetamides, closely related to the specified compound, has demonstrated their antimicrobial efficacy. Certain derivatives exhibit low minimal inhibitory concentrations (MIC) against Bacillus subtilis and Aspergillus niger, comparable to standard drugs like chloramphenicol and ketoconazole. This suggests potential applications in developing new antimicrobial agents with specific activity profiles. The study of these compounds' molecular properties also highlights their druglikeness, indicating further research could lead to novel antimicrobial therapeutics (P et al., 2021).
Enzyme Inhibition for Therapeutic Application
Investigations into benzenesulfonamides carrying the benzamide moiety have revealed significant inhibitory effects on acetylcholinesterase and human carbonic anhydrase enzymes. These findings suggest potential applications in treating diseases associated with enzyme dysregulation, such as glaucoma, epilepsy, and Alzheimer's disease. The discovery of compounds with nanomolar level inhibitory potency offers a path to developing potent inhibitors that could serve as lead compounds for new therapeutic agents (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Sensor Technology
Compounds similar to the one specified have been utilized in the development of sensor technology, such as zinc ion-selective electrodes. Utilizing sulfamoyl benzamide derivatives as electroactive materials enables the creation of sensors with high specificity and sensitivity. This has implications for environmental monitoring, medical diagnostics, and industrial applications, where precise detection of metal ions is critical (Saleh & Gaber, 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O7S/c1-35-16-14-29(15-17-36-2)37(33,34)19-12-10-18(11-13-19)27(32)28-23-9-5-8-22-24(23)26(31)21-7-4-3-6-20(21)25(22)30/h3-13H,14-17H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEICZAPQVFMVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-(1,1-dioxothiolan-3-yl)-N-[(2-phenylmethoxyphenyl)methyl]acetamide](/img/structure/B2795505.png)
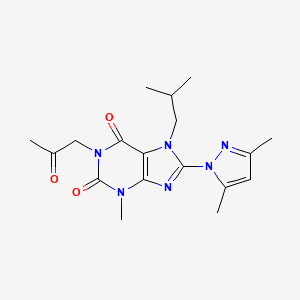
![2-(2-(4-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2795507.png)
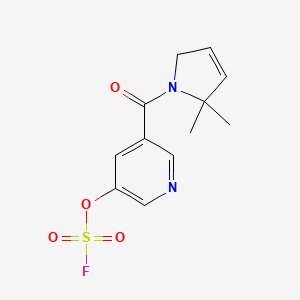
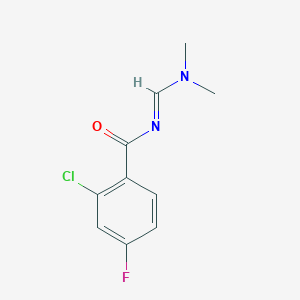
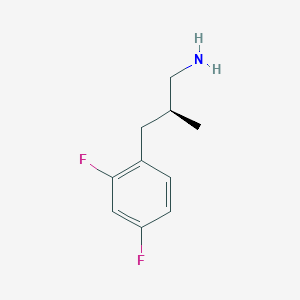
![N-(1-cyano-1-cyclopropylethyl)-2-{[(4-fluorophenyl)(phenyl)methyl]amino}acetamide](/img/structure/B2795514.png)

![2-(5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2795517.png)
![[5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2795519.png)
